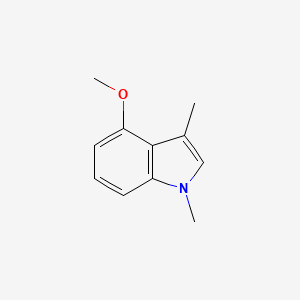![molecular formula C13H11N3O B3122182 3-Methyl-1-phenyl-1H-pyrazolo[4,3-c]pyridin-4(5H)-one CAS No. 30081-67-5](/img/structure/B3122182.png)
3-Methyl-1-phenyl-1H-pyrazolo[4,3-c]pyridin-4(5H)-one
Vue d'ensemble
Description
3-Methyl-1-phenyl-1H-pyrazolo[4,3-c]pyridin-4(5H)-one is a heterocyclic compound that belongs to the class of pyrazolopyridines. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development .
Mécanisme D'action
Target of Action
The primary targets of the compound “3-Methyl-1-phenyl-1H-pyrazolo[4,3-c]pyridin-4(5H)-one” are currently unknown. The compound is a derivative of 1H-pyrazolo[3,4-b]pyridine , which has been studied for its potential biological activities.
Biochemical Pathways
Without specific target information, it’s challenging to determine the exact biochemical pathways affected by this compound. Some derivatives of 1h-pyrazolo[3,4-b]pyridine have shown antioxidant activity , suggesting that they may interact with biochemical pathways related to oxidative stress.
Analyse Biochimique
Biochemical Properties
The nature of these interactions is complex and depends on the specific biochemical context .
Cellular Effects
Preliminary studies suggest that this compound may have significant effects on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is believed to exert its effects at the molecular level through binding interactions with biomolecules, potentially leading to enzyme inhibition or activation, and changes in gene expression .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-1-phenyl-1H-pyrazolo[4,3-c]pyridin-4(5H)-one typically involves the condensation of substituted phenylhydrazine with 2-(ethoxymethylene) malononitrile, followed by cyclization . The reaction is usually carried out in ethanol at elevated temperatures (100°C) for several hours . The resulting product is then purified through recrystallization.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through advanced purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
3-Methyl-1-phenyl-1H-pyrazolo[4,3-c]pyridin-4(5H)-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically employed.
Substitution: Various halogenating agents and nucleophiles can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.
Applications De Recherche Scientifique
3-Methyl-1-phenyl-1H-pyrazolo[4,3-c]pyridin-4(5H)-one has several scientific research applications:
Medicinal Chemistry: It is used in the development of drugs due to its potential biological activities.
Biological Studies: The compound is studied for its effects on various biological pathways and targets.
Industrial Applications: It can be used as an intermediate in the synthesis of other complex molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
Uniqueness
3-Methyl-1-phenyl-1H-pyrazolo[4,3-c]pyridin-4(5H)-one is unique due to its specific structure, which imparts distinct biological activities and chemical reactivity. Its methyl and phenyl substitutions contribute to its unique properties compared to other pyrazolopyridine derivatives .
Propriétés
IUPAC Name |
3-methyl-1-phenyl-5H-pyrazolo[4,3-c]pyridin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N3O/c1-9-12-11(7-8-14-13(12)17)16(15-9)10-5-3-2-4-6-10/h2-8H,1H3,(H,14,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URXIKHNNXWSXRE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C2=C1C(=O)NC=C2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[(5-Methylfuran-2-yl)methylidene]propanedioic acid](/img/structure/B3122111.png)





![3-[(4-Fluoro-2-methylphenyl)carbamoyl]propanoic acid](/img/structure/B3122156.png)


![4-[(2-Bromobutanoyl)amino]benzoic acid](/img/structure/B3122172.png)


![3-(5,6-Dimethyl-1h-benzo[d]imidazol-2-ylamino)propan-1-ol](/img/structure/B3122223.png)
